molecular formula C20H20N2O3 B606886 9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)- CAS No. 18172-33-3

9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-

Cat. No. B606886
CAS RN: 18172-33-3
M. Wt: 336.39
InChI Key: SZINUGQCTHLQAZ-DQYPLSBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is also known as Cyclopiazonic Acid . It has a CAS Number of 18172-33-3 and a molecular weight of 336.39 . The IUPAC name is (6aR,10Z,11aS,11bR)-10-(1-hydroxyethylidene)-7,7-dimethyl-6a,7,11a,11b-tetrahydro-6H-pyrrolo[1’,2’:2,3]isoindolo[4,5,6-cd]indole-9,11(2H,10H)-dione . It belongs to the class of organic compounds known as 3-alkylindoles .


Molecular Structure Analysis

The InChI code for the compound is 1S/C20H20N2O3/c1-9(23)14-18(24)17-16-11-8-21-13-6-4-5-10(15(11)13)7-12(16)20(2,3)22(17)19(14)25/h4-6,8,12,16,21,24-25H,7H2,1-3H3/t12-,16+/m1/s1 .

Scientific Research Applications

Chemical Modifications and Derivatives

  • N-Protection of Pyrrole and Indole Systems : Studies demonstrate the use of various groups for the N-protection of pyrrole and indole systems, including the synthesis of N-t-butoxycarbonyl and N-dimethyl-t-butylsilyl derivatives. This research is crucial for chemical modifications of compounds like 9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, offering insights into their potential applications (Dhanak & Reese, 1986).

Synthesis and Reaction Studies

  • Synthesis of Pyrrolo and Indolo Derivatives : Research includes the synthesis of pyrrolo and indolo derivatives through various chemical reactions. For example, the reaction of 1-(2-aminoethyl)indole with gamma-keto and o-acylbenzoic acids led to the synthesis of pyrrolopyrazino indoles, relevant for the study of 9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one (Gatta & Chiavarelli, 1975).

  • Copper-Catalyzed Tandem Synthesis : Copper-catalyzed reactions have been utilized for the synthesis of indolo and pyrrolo[2,1-a]isoquinolines, which are structurally related to 9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one. This approach is significant for exploring novel synthetic routes (Verma et al., 2012).

  • Functionalized Pyrrolo[1,2-a]indoles Synthesis : The synthesis of dialkyl 9-chloro-3H-pyrrolo[1,2-a]indoles demonstrates a pathway to obtain derivatives of 9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, highlighting the versatility of these compounds in various applications (Yavari, Adib, & Sayahi, 2002).

Biological Interaction Studies

  • Interaction with Human Serum Albumin : Investigations into the interactions between isomeric derivatives of pyrrolo[1,2-a]indoles and human serum albumin have provided insights into the biological activities and potential pharmaceutical applications of these compounds (Wang et al., 2014).

properties

CAS RN

18172-33-3

Product Name

9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-

Molecular Formula

C20H20N2O3

Molecular Weight

336.39

IUPAC Name

(2R,3S,9R)-5-acetyl-4-hydroxy-8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),4,11(18),12,14-pentaen-6-one

InChI

InChI=1S/C20H20N2O3/c1-9(23)14-18(24)17-16-11-8-21-13-6-4-5-10(15(11)13)7-12(16)20(2,3)22(17)19(14)25/h4-6,8,12,16-17,21,24H,7H2,1-3H3/t12-,16+,17+/m1/s1

InChI Key

SZINUGQCTHLQAZ-DQYPLSBCSA-N

SMILES

CC(=O)C1=C(C2C3C(CC4=C5C3=CNC5=CC=C4)C(N2C1=O)(C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CPA;  Cyclopiazonic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-
Reactant of Route 2
9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-
Reactant of Route 3
Reactant of Route 3
9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-
Reactant of Route 4
9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-
Reactant of Route 5
9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-
Reactant of Route 6
Reactant of Route 6
9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.